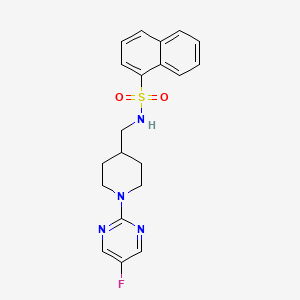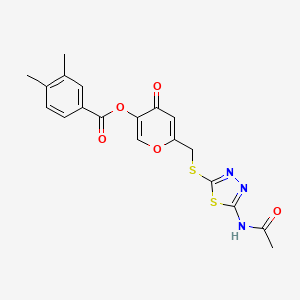![molecular formula C22H23FN4O4S B2998946 4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-68-0](/img/structure/B2998946.png)
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a sulfonyl group, an oxadiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen, the sulfonyl group is a good leaving group, the oxadiazole ring is aromatic and electron-deficient, and the benzamide group can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the conditions and the reagents used. The piperidine nitrogen could act as a base or nucleophile, the sulfonyl group could be replaced by nucleophiles, and the oxadiazole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Aplicaciones Científicas De Investigación
Chemical Structure and Biological Studies
The derivatives of 1,3,4-oxadiazole, including compounds similar in structure to 4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been synthesized and characterized for their potential biological activities. These compounds are of interest due to their various biological activities, such as antimicrobial and antioxidant properties. For instance, studies have demonstrated the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).
Antimicrobial and Antitubercular Activities
Research into hybrid molecules containing 1,3-oxadiazol(idin)e and other nuclei has revealed that some derivatives exhibit good to moderate antimicrobial activity against various microorganisms. This includes efforts to integrate 1,3,4-oxadiazole structures with penicillanic acid or cephalosporanic acid moieties, highlighting the chemical versatility and biological relevance of these compounds in developing new therapeutic agents (Serap Başoğlu et al., 2013).
Synthesis and Biological Evaluation
The synthesis of new derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities has led to compounds with valuable antibacterial results. These studies contribute to understanding how structural variations within this chemical space can impact biological activity, paving the way for the development of novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Anticancer Evaluation
Research into the anticancer activity of N-substituted-4-(1H-imidazol-1-yl)benzamides has shown that compounds in this class can exhibit significant potency in vitro. This suggests that derivatives of this compound could potentially be explored for their anticancer properties, further expanding the therapeutic potential of this chemical framework (T. K. Morgan et al., 1990).
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the potential of benzene sulfonamide pyrazole oxadiazole derivatives as antimicrobial and antitubercular agents. This approach helps in understanding the interaction between these compounds and biological targets, offering insights into the design of more effective therapeutic agents (Ramesh M. Shingare et al., 2022).
Propiedades
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-2-18-5-3-4-14-27(18)32(29,30)19-12-8-15(9-13-19)20(28)24-22-26-25-21(31-22)16-6-10-17(23)11-7-16/h6-13,18H,2-5,14H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXAZIGWYMGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998865.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2998866.png)

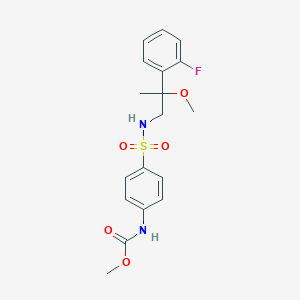
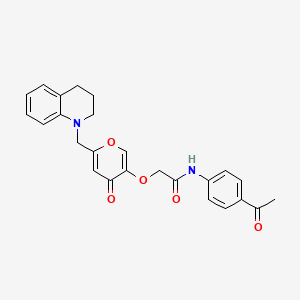
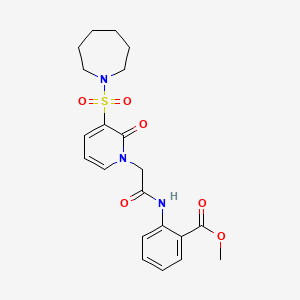
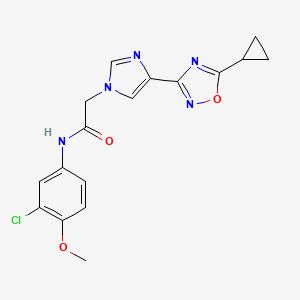
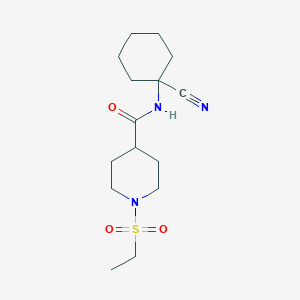
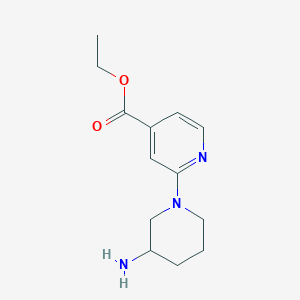
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2998879.png)
